
2-Chloro-9-cyclopentyl-7H-purin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9-cyclopentyl-7H-purin-8-one is a chemical compound with the molecular formula C10H11ClN4O It is a derivative of purine, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of 2-Chloro-9-cyclopentyl-7H-purin-8-one can be achieved through several routes. One common method involves the reaction of 2,6-dichloropurine with cyclopentylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Chloro-9-cyclopentyl-7H-purin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield different products.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Chloro-9-cyclopentyl-7H-purin-8-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting purine receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor in the synthesis of more complex organic molecules used in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-9-cyclopentyl-7H-purin-8-one involves its interaction with specific molecular targets, such as purine receptors. The compound binds to these receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
2-Chloro-9-cyclopentyl-7H-purin-8-one can be compared with other purine derivatives, such as:
- 2-Chloro-9-(2,4-dimethoxybenzyl)-7-methyl-7,9-dihydro-8H-purin-8-one
- 2-Chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C10H11ClN4O |
|---|---|
Poids moléculaire |
238.67 g/mol |
Nom IUPAC |
2-chloro-9-cyclopentyl-7H-purin-8-one |
InChI |
InChI=1S/C10H11ClN4O/c11-9-12-5-7-8(14-9)15(10(16)13-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,16) |
Clé InChI |
UWPBFWWIJAITSH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C3=NC(=NC=C3NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


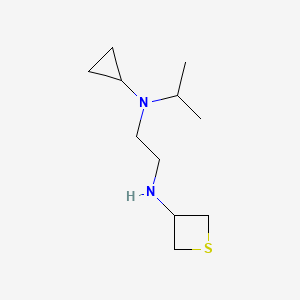

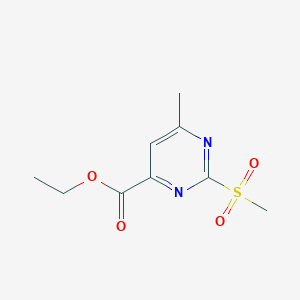
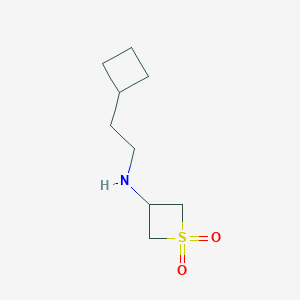
![tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B12949069.png)


![1-[2-(Benzylamino)-1H-imidazol-5-yl]-2-bromoethan-1-one](/img/structure/B12949094.png)
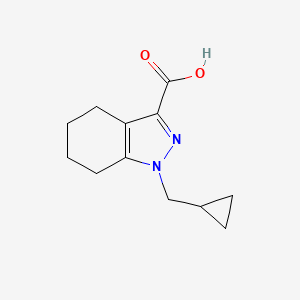


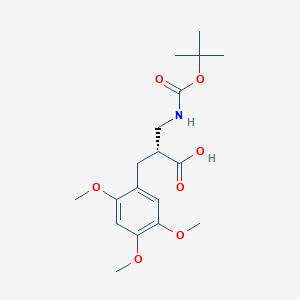
![1-Bromo-3-chlorodibenzo[b,d]furan-4-ol](/img/structure/B12949140.png)

